μ-Opioid Receptor Binding: Impact of Methoxy Regioisomerism on the Fentanyl Scaffold
Although direct binding data for 3′,5′-dimethoxy fentanyl (derived from 923121-54-4) have not been published as of 2026, the closest characterized regioisomer—3′,4′-dimethoxy fentanyl—provides a quantitative benchmark. In a uniform competitive radioligand binding assay against [³H]DAMGO at the human μ-opioid receptor, 3′,4′-dimethoxy fentanyl (F07) exhibited an IC₅₀ of 977.2 ± 43.11 nM, compared to fentanyl (F01) at 1.23 ± 0.14 nM [1]. This represents a 794-fold loss of affinity solely attributable to the dimethoxy substitution on the phenethyl ring. The meta,meta-3,5-dimethoxy pattern present in 923121-54-4 is predicted to produce a distinct binding mode relative to both the 3,4- and 2,5-regioisomers, as molecular dynamics simulations indicate that the position of ring substituents modulates the orientation of the N-phenethyl chain within the μOR binding pocket [1].
| Evidence Dimension | μ-Opioid receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not yet directly reported for 3′,5′-dimethoxy fentanyl; precursor is 4-[2-(3,5-dimethoxyphenyl)ethyl]piperidine (923121-54-4) |
| Comparator Or Baseline | 3′,4′-dimethoxy fentanyl (F07): IC₅₀ = 977.2 ± 43.11 nM; Fentanyl (F01): IC₅₀ = 1.23 ± 0.14 nM |
| Quantified Difference | ~794-fold reduction in μOR affinity for 3′,4′-dimethoxy vs. fentanyl; regioisomeric position of methoxy groups (3,5- vs. 3,4-) predicted to further alter affinity |
| Conditions | Radioligand competitive binding assay; [³H]DAMGO displacement; human μ-opioid receptor; 37°C; pH 7.4; Molecules 2019, 24, 740 |
Why This Matters
For SAR-driven fentanyl analog development, selecting the correct methoxy regioisomer precursor is non-negotiable: the 3,5-pattern defines a distinct point in chemical space whose pharmacological profile cannot be inferred from 3,4- or 2,5-data.
- [1] Lipiński, P.F.J. et al. Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Molecules 2019, 24, 740; Table 1. View Source
